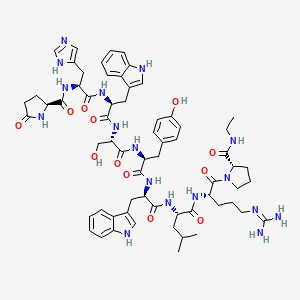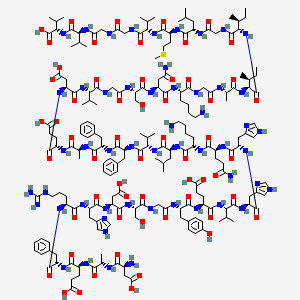
Neuropeptide Y (29-64), amide, human TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Neuropeptide Y (29-64), amide, human (TFA) is involved in Alzheimer's disease (AD) and protects rat cortical neurons against β-Amyloid toxicity.
Scientific Research Applications
Molecular Genetic Analysis
- NPY plays a role in various biological activities, mediated through distinct receptors. Research has identified several receptor subtypes and explored the genetic basis of these receptors, such as in the study of the human homolog of the murine NPY receptor (Rose et al., 1997).
Evolutionary Perspective
- NPY belongs to a family of structurally related amidated peptides, which includes peptide YY and pancreatic polypeptide. Its evolutionary significance is highlighted through its high conservation across vertebrates, demonstrating its biological importance (Larhammar, 2004).
Ligand-Receptor Interactions
- Understanding the biophysical aspects of NPY's interaction with receptors is crucial. Studies have applied various methods like photoaffinity labeling, molecular modeling, and NMR to characterize these interactions, contributing to our understanding of NPY's role in physiological processes (Bettio & Beck‐Sickinger, 2001).
Energy Balance and Neuroendocrine Functions
- NPY is involved in the regulation of consummatory behavior and various endocrine and metabolic systems. It plays a critical role in energy homeostasis and neuroendocrine/autonomic systems, making it a significant target for understanding metabolic disorders (Leibowitz, 1990).
Gene Structure and Expression
- The gene encoding NPY has been characterized in detail, providing insights into its structure, expression patterns in the brain and peripheral organs, and developmental regulation. This understanding is essential for studying its role in various physiological and pathological conditions (Larhammar et al., 1987).
properties
Product Name |
Neuropeptide Y (29-64), amide, human TFA |
|---|---|
Molecular Formula |
C₁₉₁H₂₈₆F₃N₅₅O₅₉S |
Molecular Weight |
4385.70 |
sequence |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




